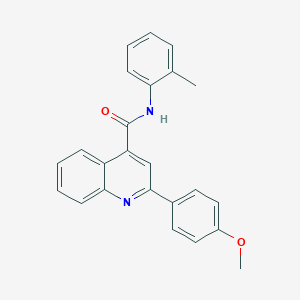
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide, also known as MMQ, is a synthetic compound that belongs to the class of quinoline carboxamide derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is not fully understood. However, it has been proposed that 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide exerts its pharmacological effects through the modulation of various signaling pathways such as the NF-κB and MAPK pathways. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to inhibit the activation of microglia, which are involved in the inflammatory response in the central nervous system. Furthermore, 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been shown to possess potent antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is its potent pharmacological effects, which make it a promising candidate for the development of novel therapeutics. However, the synthesis of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is a complex and time-consuming process, which may limit its use in large-scale experiments. Furthermore, the exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is not fully understood, which may hinder its clinical development.
Direcciones Futuras
There are several future directions for the research on 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide. One potential direction is the development of novel derivatives of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide, which may lead to the development of more targeted therapeutics. Furthermore, the potential use of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Métodos De Síntesis
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide can be synthesized through the reaction of 4-methoxyaniline and 2-methylbenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with 2-chloroquinoline-4-carboxylic acid in the presence of triethylamine and dichloromethane to yield 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide. The purity and yield of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to possess potent antioxidant and neuroprotective effects.
Propiedades
Número CAS |
5894-81-5 |
|---|---|
Nombre del producto |
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
Fórmula molecular |
C24H20N2O2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-16-7-3-5-9-21(16)26-24(27)20-15-23(17-11-13-18(28-2)14-12-17)25-22-10-6-4-8-19(20)22/h3-15H,1-2H3,(H,26,27) |
Clave InChI |
OZQVBDWRPCOUEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



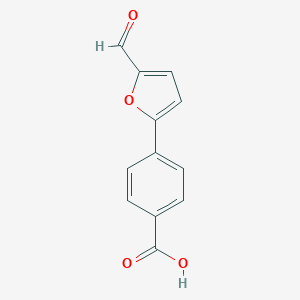
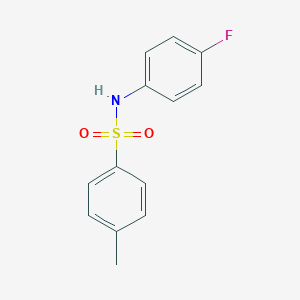
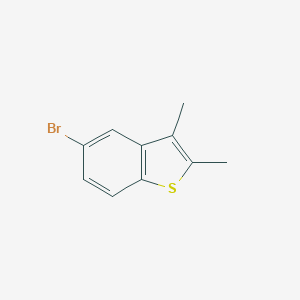
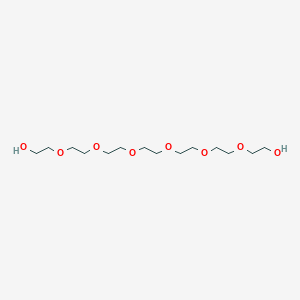

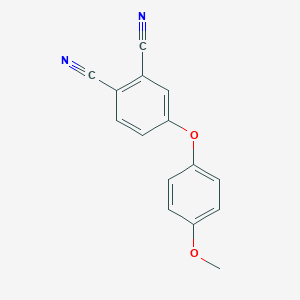

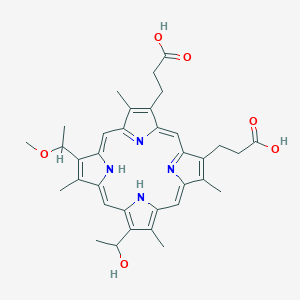
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)


![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)

